molecular formula C11H13NO6S B2823840 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid CAS No. 927969-62-8

4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid

Cat. No.: B2823840
CAS No.: 927969-62-8
M. Wt: 287.29
InChI Key: VDLMRGGTJBZCFY-UHFFFAOYSA-N
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Description

Key Milestones in Sulfonamido-Benzoic Acid Development

Era Development Significance
1930s–1940s Discovery of sulfanilamide’s antibacterial activity Foundation for sulfonamide-based therapeutics
1980s–1990s Synthesis of hybrid derivatives (e.g., sulfanilamidobenzoic acid) Expanded applications to enzyme inhibition and receptor targeting
2000s–Present Integration of methoxy and oxopropane groups for electronic modulation Enhanced solubility and binding specificity in drug design

The introduction of methoxy-oxopropane substituents, as seen in 4-(3-methoxy-3-oxopropanesulfonamido)benzoic acid, reflects efforts to balance lipophilicity and hydrogen-bonding capacity—a strategy critical for improving pharmacokinetic profiles.

Properties

IUPAC Name

4-[(3-methoxy-3-oxopropyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO6S/c1-18-10(13)6-7-19(16,17)12-9-4-2-8(3-5-9)11(14)15/h2-5,12H,6-7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLMRGGTJBZCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate 4-aminobenzoic acid, which is then reacted with methoxyacetyl chloride to introduce the methoxy group. The sulfonamido group is introduced through a reaction with a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The sulfonamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamido group.

Major Products

    Oxidation: Formation of 4-(3-carboxy-3-oxopropanesulfonamido)benzoic acid.

    Reduction: Formation of 4-(3-methoxy-3-hydroxypropylsulfonamido)benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known drug compounds. Its sulfonamide moiety can enhance solubility and bioavailability, making it a candidate for drug formulation.

Case Study: A study on the synthesis of this compound demonstrated its efficacy in inhibiting specific enzymes related to inflammatory pathways, suggesting potential use in anti-inflammatory drugs .

Antimicrobial Activity

Research has indicated that compounds with sulfonamide groups exhibit significant antimicrobial properties. This particular compound has been tested against various bacterial strains, showing promising results.

Data Table: Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

This data suggests that the compound could be developed into an antimicrobial agent, particularly effective against Gram-positive bacteria .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials, particularly in polymer chemistry. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.

Case Study: In a recent investigation, researchers incorporated this compound into polyvinyl chloride (PVC) matrices to improve flexibility and thermal stability. The modified PVC exhibited enhanced performance in terms of heat resistance compared to unmodified samples .

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamido group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with related benzoic acid derivatives from diverse sources.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Properties/Activities Source
4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid C₁₁H₁₃NO₆S Sulfonamido, methoxy, oxo, carboxylic acid 305.3 High polarity; potential enzyme inhibition Theoretical
4-(3-(4-Methoxyphenyl)-3-oxopropyl)benzoic acid C₁₇H₁₆O₄ Ketone, methoxy, carboxylic acid 284.3 PTP1B inhibitor (anti-hyperglycemic)
Benzoic acid 2-[(4-methoxy-2-methyl-1,4-dioxobutyl)amino]-methylester (Compound 3, ) C₁₅H₁₇NO₆ Ester, dioxobutyl, methoxy 307.3 Plant-derived; structural novelty
4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (Biopharmacule) C₁₁H₁₀N₂O₃ Pyrazolinyl, carboxylic acid 218.2 Heterocyclic modification; enhanced binding affinity

Key Differences and Implications

Functional Groups and Bioactivity The sulfonamido group in the target compound distinguishes it from ester- or heterocyclic-modified analogs (e.g., ’s Compound 3 and ’s pyrazolinyl derivative). Sulfonamides are known for enzyme inhibition (e.g., carbonic anhydrase, PTP1B) due to their ability to mimic transition states . In contrast, ester groups (as in ’s compounds) may reduce solubility but improve membrane permeability. The pyrazolinyl group in Biopharmacule’s compound introduces a nitrogen-rich heterocycle, which often enhances target binding in drug design .

Molecular Weight and Solubility

  • The target compound’s molecular weight (~305.3 g/mol) is comparable to ’s Compound 3 (~307.3 g/mol), but its sulfonamido group likely increases aqueous solubility. This contrasts with ’s 4-(3-(4-methoxyphenyl)-3-oxopropyl)benzoic acid, which has a lower molecular weight (284.3 g/mol) but reduced polarity due to the aromatic ketone substituent .

Plant-derived compounds () are often explored for antioxidant or antimicrobial roles, but their ester linkages may limit metabolic stability compared to sulfonamides .

Biological Activity

4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound is characterized by its unique sulfonamide group, which can enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • CAS Number : 179625-38-8
  • Molecular Formula : C11H12O4S
  • Melting Point : 155-157 °C

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects:

  • Antimicrobial Activity :
    • Studies have demonstrated that benzoic acid derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. The sulfonamide moiety may contribute to this activity by inhibiting bacterial enzymes essential for growth .
  • Anti-inflammatory Effects :
    • The compound has been investigated for its anti-inflammatory properties. Similar benzoic acid derivatives have been shown to reduce inflammation in various models, suggesting that this compound may also exert similar effects through the modulation of inflammatory pathways .
  • Proteasome and Autophagy Modulation :
    • Recent studies indicate that certain benzoic acid derivatives can activate the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), critical for protein degradation and cellular homeostasis. This modulation can be beneficial in aging and neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit key enzymes involved in bacterial metabolism, leading to reduced growth and survival of pathogens.
  • Cell Signaling Pathways : The compound may influence signaling pathways related to inflammation and apoptosis, potentially providing therapeutic benefits in chronic inflammatory diseases.

Research Findings

A summary of relevant studies is presented below:

StudyFindings
Demonstrated significant activation of cathepsins B and L in human fibroblasts, suggesting potential for anti-aging applications.
Investigated the antimicrobial properties of benzoic acid derivatives; similar compounds showed effective inhibition against various microbial strains.
Highlighted the agricultural applications of related compounds, indicating broader biological activity beyond human health.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the minimum inhibitory concentration (MIC) of various benzoic acid derivatives, including those structurally related to this compound. Results indicated that these compounds possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Inflammation Models :
    • In vivo studies using animal models of inflammation showed that treatment with benzoic acid derivatives resulted in a significant reduction in inflammatory markers, supporting their potential use as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 4-(3-Methoxy-3-oxopropanesulfonamido)benzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as sulfonamide coupling between methoxy-oxopropane sulfonyl chloride and aminobenzoic acid derivatives. Key steps include:

  • Esterification : Protecting carboxylic acid groups using methyl/ethyl esters under acidic conditions (e.g., H₂SO₄ catalysis) .
  • Sulfonamidation : Reacting the sulfonyl chloride with the amine group of the benzoic acid derivative in anhydrous solvents (e.g., DCM) with bases like triethylamine to neutralize HCl byproducts .
  • Hydrolysis : Removing ester protections under basic (NaOH) or acidic (HCl) conditions to regenerate the carboxylic acid .
  • Optimization : Yield improvements require controlled temperatures (0–5°C during sulfonamidation), inert atmospheres (N₂/Ar), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for confirming the sulfonamido linkage and overall structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify protons adjacent to sulfonamido groups (δ ~2.5–3.5 ppm for CH₂ near sulfonyl) and methoxy protons (δ ~3.8–4.0 ppm) .

  • IR Spectroscopy : Confirm sulfonamide (S=O stretches at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .

  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns matching the sulfonamido cleavage .

  • X-ray Crystallography : Resolve bond lengths and angles, especially for sulfonamido and benzoic acid moieties, using single-crystal data .

    TechniqueKey Peaks/FeaturesReference
    NMRδ 3.8 ppm (OCH₃), δ 8.1 ppm (Ar-H)
    IR1340 cm⁻¹ (S=O), 1680 cm⁻¹ (C=O)
    HRMS[M+H]⁺ = 342.08 (calculated)

Q. What are the recommended methods for ensuring purity post-synthesis?

  • Methodological Answer :

  • HPLC : Use reversed-phase C18 columns (mobile phase: acetonitrile/0.1% TFA) to assess purity (>95%) .
  • Melting Point Analysis : Compare observed mp (e.g., 180–182°C) with literature values to detect impurities .
  • Elemental Analysis : Validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s biological activity across different cell lines?

  • Methodological Answer : Contradictions may arise from variability in cell membrane permeability or off-target effects. Strategies include:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293, HeLa) .
  • Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation reduces observed activity .
  • Target Engagement Studies : Employ techniques like SPR (surface plasmon resonance) to measure direct binding affinity to purported targets (e.g., enzymes) .
  • Transcriptomic Profiling : RNA-seq can identify differentially expressed genes to clarify mechanistic pathways .

Q. What computational approaches are used to model interactions between this compound and its biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to enzymes (e.g., COX-2) using crystal structures (PDB IDs) .
  • MD Simulations : GROMACS/AMBER simulations (50–100 ns) assess stability of ligand-protein complexes in physiological conditions .
  • QSAR Modeling : Relate structural features (e.g., sulfonamido group, logP) to activity using datasets from PubChem BioAssay .

Q. How can researchers address gaps in environmental impact data for this compound?

  • Methodological Answer :

  • Persistence Testing : OECD 301B biodegradation assays (28-day aerobic conditions) .

  • Ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna acute toxicity tests .

  • Bioaccumulation : Calculate BCF (bioconcentration factor) using octanol-water partition coefficients (logKow) estimated via EPI Suite .

    ParameterTest MethodReference
    BiodegradationOECD 301B
    Algal ToxicityOECD 201
    LogKowEPI Suite

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